molecular formula C18H21N7O B6484032 4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-6-methylpyrimidine CAS No. 2548987-38-6

4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-6-methylpyrimidine

Cat. No.: B6484032
CAS No.: 2548987-38-6
M. Wt: 351.4 g/mol
InChI Key: MQCMWYRFRWEVOA-UHFFFAOYSA-N
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Description

4-{3-[({3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-6-methylpyrimidine is an intriguing compound with a complex structure Its unique combination of pyrimidine, triazolo, and pyridazin rings, along with the cyclopropyl group, grants it notable properties

Future Directions

The future research on this compound could focus on its synthesis, characterization, and evaluation of its biological activities. In silico pharmacokinetic and molecular modeling studies could also be performed .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-6-methylpyrimidine often involves multiple steps:

  • Constructing the triazolo[4,3-b]pyridazin scaffold.

  • Introducing the cyclopropyl group through cyclopropanation reactions.

  • Linking the triazolo[4,3-b]pyridazin framework to the pyrrolidine ring.

  • Final assembly with the pyrimidine structure.

Industrial methods may optimize these steps for larger scale production, often employing streamlined processes and more efficient catalysts or reagents.

Chemical Reactions Analysis

Types of Reactions and Conditions

  • Oxidation: : The compound may undergo oxidation at different positions, potentially altering its functional groups.

  • Reduction: : Selective reduction can modify the triazolo or pyridazin rings.

  • Substitution: : Reagents like alkyl halides may facilitate substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

  • Oxidizing agents: : KMnO₄, CrO₃

  • Reducing agents: : LiAlH₄, NaBH₄

  • Substituents: : Alkyl halides, acid chlorides

Scientific Research Applications

This compound finds diverse applications:

  • Chemistry: : As a reagent in synthetic organic chemistry, it helps explore new chemical reactions and pathways.

  • Biology: : Potentially useful in studying biological pathways and molecular interactions due to its intricate structure.

  • Medicine: : Possible pharmaceutical applications, such as in drug discovery and design, given its potential bioactivity.

  • Industry: : Used in the development of new materials and as a catalyst in various chemical processes.

Comparison with Similar Compounds

Compared to other pyrimidine derivatives, 4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-6-methylpyrimidine stands out due to its intricate structure combining multiple ring systems. Similar compounds include:

  • 4-{3-[({3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5-methylpyrimidine

  • 4-{3-[({3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-6-ethylpyrimidine

These comparisons highlight the unique features and potential advantages of the target compound in various applications.

Properties

IUPAC Name

3-cyclopropyl-6-[[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]methoxy]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O/c1-12-8-16(20-11-19-12)24-7-6-13(9-24)10-26-17-5-4-15-21-22-18(14-2-3-14)25(15)23-17/h4-5,8,11,13-14H,2-3,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQCMWYRFRWEVOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCC(C2)COC3=NN4C(=NN=C4C5CC5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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